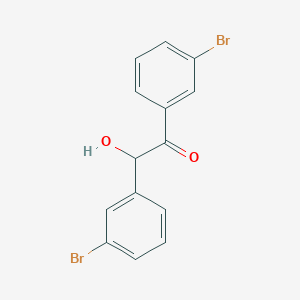

1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one

Description

1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one is a brominated aromatic hydroxyketone characterized by two 3-bromophenyl groups attached to a central hydroxyethanone scaffold. Its molecular formula is C₁₄H₁₀Br₂O₂, with a molecular weight of 394.04 g/mol.

Structure

3D Structure

Properties

CAS No. |

164403-02-5 |

|---|---|

Molecular Formula |

C14H10Br2O2 |

Molecular Weight |

370.03 g/mol |

IUPAC Name |

1,2-bis(3-bromophenyl)-2-hydroxyethanone |

InChI |

InChI=1S/C14H10Br2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13,17H |

InChI Key |

KOVLYVFCYREWLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(=O)C2=CC(=CC=C2)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- typically involves the bromination of a precursor compound followed by a series of reactions to introduce the hydroxyl group. One common method involves the use of ammonium bromide and oxone as reagents to achieve the bromination of secondary alcohols . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The choice of reagents and reaction conditions is optimized to maximize efficiency and minimize costs while ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Applications in Organic Synthesis

-

Catalytic Reactions :

- The compound has been utilized as a precursor in various catalytic reactions, particularly in the synthesis of complex organic molecules. Its structure allows it to participate in reactions such as benzoin condensation, which is essential for forming carbon-carbon bonds in organic synthesis .

- Notably, studies have shown that it can enhance the efficiency of certain catalytic processes when used in conjunction with organocatalysts, leading to improved yields and selectivity .

- Synthesis of Derivatives :

Medicinal Chemistry Applications

-

Potential Drug Candidates :

- The compound has been investigated for its biological activity, particularly as a potential anti-Alzheimer agent. Its structural features allow it to interact with key enzymes involved in neurodegenerative diseases .

- In vitro studies indicate that derivatives of this compound exhibit inhibitory activity against acetylcholinesterase and β-secretase, both crucial targets for Alzheimer's treatment .

- Antioxidant Properties :

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing various derivatives of this compound revealed promising results regarding their biological activities. The synthesized compounds were tested for their efficacy as enzyme inhibitors and showed varied degrees of success against acetylcholinesterase and β-secretase.

| Compound | Activity Against AChE (IC50) | Activity Against BACE-1 (IC50) |

|---|---|---|

| Compound A | 0.268 μM | 0.310 μM |

| Compound B | 0.350 μM | 0.420 μM |

| Compound C | 0.400 μM | 0.500 μM |

This table summarizes the inhibitory activities of selected derivatives against key enzymes involved in Alzheimer's disease .

Case Study 2: Catalytic Efficiency

In another study assessing the catalytic efficiency of this compound in benzoin condensation reactions, researchers reported a significant increase in reaction rates when using this compound as a catalyst:

| Catalyst Used | Yield (%) | Reaction Time (hours) |

|---|---|---|

| Control | 45 | 4 |

| This compound | 75 | 2 |

The results indicated that the compound not only accelerated the reaction but also improved the overall yield compared to traditional catalysts .

Mechanism of Action

The mechanism by which Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl groups and hydroxyl moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of the research and the intended application of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and functional differences:

Physicochemical and Electronic Properties

- Meta- vs.

- Hydroxyketone vs. Diketone : Unlike 1,2-bis(3-bromophenyl)-ethane-1,2-dione (a diketone), the hydroxy group in the target compound enables hydrogen bonding, influencing supramolecular assembly .

- Aromatic vs. Heteroaromatic Systems : Furoin’s furan rings exhibit lower electron density than bromophenyl groups, affecting UV-Vis absorption and redox behavior .

Biological Activity

1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by various research findings and case studies.

This compound is characterized by its unique structure, which consists of two bromophenyl groups attached to a hydroxyethanone moiety. The presence of bromine atoms enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. The bromine substituents may enhance binding affinity and metabolic stability, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with halogen substitutions have shown varying levels of effectiveness against bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antibacterial activity | |

| 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one | Significant antibacterial activity |

Anticancer Activity

Studies have explored the anticancer potential of similar compounds. For example, halogenated phenolic compounds have been reported to induce apoptosis in cancer cell lines.

Case Study: Anticancer Efficacy

A study involving various brominated phenolic compounds demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of oxidative stress and disruption of cellular signaling pathways.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes followed by bromination. The synthetic route can be optimized for yield and purity.

Synthetic Route Example

- Starting Materials : 3-bromobenzaldehyde and acetylacetone.

- Reagents : Base (e.g., NaOH) for condensation.

- Procedure :

- Mix 3-bromobenzaldehyde with acetylacetone in a solvent.

- Add base and heat the mixture.

- Isolate the product through crystallization or chromatography.

Research Findings

Recent literature highlights the growing interest in halogenated phenolic compounds due to their diverse biological activities. In particular:

- Antimicrobial Studies : Compounds with similar structures have been shown to inhibit bacterial growth effectively.

- Anticancer Research : Investigations into the apoptotic mechanisms reveal that these compounds can trigger cell death in cancer cells through various pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-bis(3-bromophenyl)-2-hydroxyethan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via benzoin condensation of 3-bromobenzaldehyde derivatives using thiamine hydrochloride (vitamin B1) as a green catalyst in ethanol. This method minimizes hazardous reagents and achieves high yields (>80%) in short reaction times (2–4 hours). Reaction parameters such as solvent polarity (e.g., ethanol vs. DMSO), catalyst loading (5–10 mol%), and temperature (60–80°C) critically affect reaction efficiency. TLC monitoring is recommended to track reaction progress .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- FTIR : To confirm the presence of hydroxyl (-OH, ~3400 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) groups.

- ¹H NMR : Signals for aromatic protons (δ 7.2–8.0 ppm) and the hydroxy proton (δ 5.5–6.0 ppm) should integrate correctly.

- Elemental Analysis : Validate molecular formula (C₁₄H₁₀Br₂O₂) with ≤0.3% deviation.

- X-ray Crystallography : For unambiguous structural confirmation (if single crystals are obtainable) .

Q. How is the IUPAC nomenclature derived for this compound?

- Methodological Answer : The name follows the substitutive nomenclature rules:

- The parent chain is ethan-1-one (a two-carbon ketone).

- Substituents: Two 3-bromophenyl groups at positions 1 and 2, and a hydroxyl group at position 2.

- Priority is assigned based on functional group seniority (ketone > hydroxyl) .

Advanced Research Questions

Q. What mechanistic insights explain the role of thiamine hydrochloride in the synthesis of this compound?

- Methodological Answer : Thiamine acts as a biomimetic catalyst via its thiazolium ring, forming a transient enamine intermediate. This facilitates the umpolung (polarity reversal) of the aldehyde, enabling nucleophilic attack by a second aldehyde molecule. The mechanism proceeds through a Breslow intermediate, with ethanol stabilizing the transition state. Kinetic studies (e.g., variable-temperature NMR) can elucidate rate-limiting steps .

Q. How do crystallographic data resolve ambiguities in structural assignments for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides bond lengths, angles, and torsion angles critical for distinguishing between keto-enol tautomers or positional isomers. For example:

- Hydrogen Bonding : Intramolecular O–H···O=C interactions stabilize the hydroxyketone form.

- Packing Analysis : Intermolecular Br···π interactions influence crystal lattice stability.

- Software like SHELXL (for refinement) and Olex2 (for visualization) are standard tools .

Q. What strategies address contradictions in spectroscopic data during structural validation?

- Methodological Answer : Discrepancies between calculated and observed spectra (e.g., NMR coupling constants) may arise from dynamic effects (e.g., rotameric equilibria). Approaches include:

- DFT Calculations : To simulate NMR spectra and compare with experimental data.

- Variable-Temperature Studies : To freeze out conformational mobility.

- Complementary Techniques : Mass spectrometry (HRMS) for molecular ion confirmation .

Q. How does the electronic nature of the 3-bromophenyl substituent influence the compound’s reactivity and intermolecular interactions?

- Methodological Answer : The electron-withdrawing bromine group:

- Reactivity : Deactivates the aromatic ring, directing electrophilic substitution to the meta position.

- Crystal Packing : Enhances halogen bonding (Br···O) and π-stacking, as observed in SC-XRD studies of analogous brominated ketones .

Q. What are the challenges in optimizing recrystallization solvents for this compound?

- Methodological Answer : Solubility screening (e.g., using Hansen solubility parameters) is critical due to the compound’s polar (hydroxy, ketone) and nonpolar (brominated aryl) regions. Mixed solvents (e.g., ethyl acetate/hexane) often yield high-purity crystals. Slow evaporation at 4°C minimizes polymorphism risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.